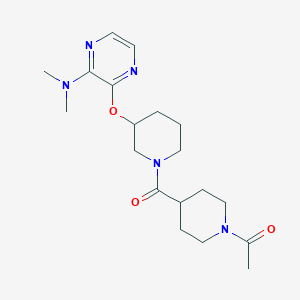
1-(4-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H29N5O3 and its molecular weight is 375.473. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hydrogen-Bonding Patterns in Enaminones
Research has identified hydrogen-bonding patterns in enaminones, which include compounds structurally related to the query chemical. These patterns are characterized by bifurcated intra- and intermolecular hydrogen bonding, forming centrosymmetric dimers and chains through weak interactions. Such insights contribute to understanding the crystal structures and potential applications in materials science (Balderson et al., 2007).
Synthesis and Reactivity
Another area of application involves the synthesis of organic compounds through chemical reactions involving similar structures. For instance, the reaction of certain diones with diethyl oxalate has led to the creation of pyran derivatives, which are obtained in high yields through acid-catalyzed deformylative rearrangement. Such synthetic routes are essential for developing new pharmaceuticals and organic materials (Obydennov et al., 2014).
Novel Compound Synthesis
The chemical reactivity of similar structures has been exploited to synthesize new compounds with potential applications in drug development and bioactive materials. For example, unexpected ring-opening reactions of pyranone derivatives have been studied for synthesizing new oligonucleotide stabilization agents (Sottofattori et al., 2002).
Functionalized α, β-Unsaturated γ-Butyrolactones
Research on ring contraction of pyranones has led to the synthesis of highly functionalized α, β-unsaturated γ-butyrolactones. These compounds have applications in organic synthesis, potentially leading to the development of novel pharmaceuticals and agrochemicals (Sil et al., 2004).
Antimicrobial Activity
Some compounds structurally related to the query chemical have shown significant antimicrobial activity. For example, novel pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives have exhibited moderate effects against bacterial and fungal species, highlighting their potential in developing new antimicrobial agents (Abdel‐Aziz et al., 2008).
Fluorescence Emission
The synthesis and study of 2-pyrone derivatives related to the query chemical have revealed fluorescence emission properties. These compounds can serve as red fluorescent compounds, indicating potential applications in materials science for creating light-emitting devices and sensors (Mizuyama et al., 2008).
properties
IUPAC Name |
1-[4-[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidine-1-carbonyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O3/c1-14(25)23-11-6-15(7-12-23)19(26)24-10-4-5-16(13-24)27-18-17(22(2)3)20-8-9-21-18/h8-9,15-16H,4-7,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNJSKHWWYOSZNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)N2CCCC(C2)OC3=NC=CN=C3N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(Aminomethyl)phenyl]-N-methylacetamide;hydrochloride](/img/structure/B2703616.png)
![5-(ethylthio)-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2703617.png)
![1-[2-(Ethylsulfanyl)phenyl]propan-2-one](/img/structure/B2703618.png)
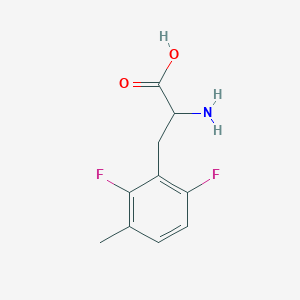
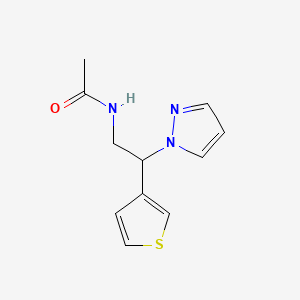

![N-(2,4-dimethylphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2703625.png)
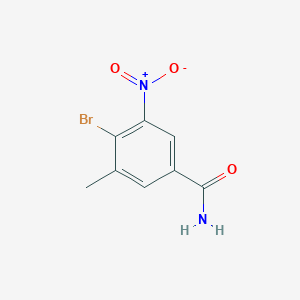
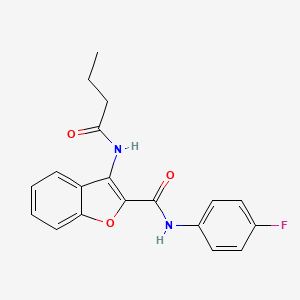

![(3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl)methyl butyrate](/img/structure/B2703633.png)
![4-[6-Chloro-2-(difluoromethyl)quinazolin-4-yl]-1-(2-fluoropyridine-4-carbonyl)-1,4,7-triazecan-8-one](/img/structure/B2703635.png)

![5,6-Dimethyl-2-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol](/img/structure/B2703637.png)